Cas no 1630907-16-2 (4-(Difluoromethoxy)piperidine hydrochloride)
4-(Difluoromethoxy)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Difluoromethoxy)piperidine hydrochloride
- 4-(difluoromethoxy)piperidinehydrochloride
- AS-52005
- 4-(Difluoromethoxy)piperidine HCl
- F8880-4962
- 1630907-16-2
- P14129
- SY241049
- AKOS025289671
- 4-(difluoromethoxy)piperidine;hydrochloride
- SB12229
- CS-0051161
- EN300-156956
- MFCD27920321
- OELQMMRGXWRCRJ-UHFFFAOYSA-N
- SCHEMBL17967499
-
- MDL: MFCD27920321
- Inchi: 1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
- InChI Key: OELQMMRGXWRCRJ-UHFFFAOYSA-N
- SMILES: Cl.FC(OC1CCNCC1)F
Computed Properties
- Exact Mass: 187.0575480g/mol
- Monoisotopic Mass: 187.0575480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 93.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
4-(Difluoromethoxy)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591193-5mg |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 5mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D591193-10mg |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 10mg |
$ 70.00 | 2022-04-29 | ||
| TRC | D591193-50mg |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 50mg |
$ 230.00 | 2022-04-29 | ||
| Chemenu | CM107275-1g |
4-(DifluoroMethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 1g |
$605 | 2021-08-06 | |
| Chemenu | CM107275-5g |
4-(DifluoroMethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 5g |
$1815 | 2021-08-06 | |
| Chemenu | CM107275-1g |
4-(DifluoroMethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 1g |
$582 | 2023-03-07 | |
| eNovation Chemicals LLC | D496628-100mg |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 100mg |
$175 | 2024-05-23 | |
| eNovation Chemicals LLC | D496628-250MG |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 250mg |
$265 | 2024-05-23 | |
| eNovation Chemicals LLC | D496628-500MG |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 500mg |
$440 | 2024-05-23 | |
| eNovation Chemicals LLC | D496628-1G |
4-(difluoromethoxy)piperidine hydrochloride |
1630907-16-2 | 97% | 1g |
$660 | 2024-05-23 |
4-(Difluoromethoxy)piperidine hydrochloride Suppliers
4-(Difluoromethoxy)piperidine hydrochloride Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-(Difluoromethoxy)piperidine hydrochloride
Introduction to 4-(Difluoromethoxy)piperidine Hydrochloride (CAS No. 1630907-16-2)
4-(Difluoromethoxy)piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1630907-16-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a difluoromethoxy substituent and its hydrochloride salt form enhances its pharmacological potential, making it a subject of extensive interest in drug discovery and development.
The difluoromethoxy group, specifically, introduces unique electronic and steric properties to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, which are critical factors in the design of bioactive molecules. In the context of 4-(Difluoromethoxy)piperidine hydrochloride, these modifications may contribute to improved solubility, reduced degradation rates, and enhanced interactions with biological targets. These attributes make the compound a valuable scaffold for synthesizing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in addressing various therapeutic challenges. Piperidine-based structures are frequently incorporated into drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases due to their favorable pharmacokinetic profiles. The introduction of fluorinated moieties further refines these properties, offering opportunities for designing more potent and selective compounds.
One of the most compelling aspects of 4-(Difluoromethoxy)piperidine hydrochloride is its potential application in the development of small-molecule inhibitors. In particular, its structure resembles key pharmacophores found in kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The electron-withdrawing nature of the difluoromethoxy group can enhance binding interactions with protein targets, potentially leading to higher efficacy and lower toxicity compared to non-fluorinated analogs.
Current research in this field has demonstrated that fluorinated piperidine derivatives exhibit promising activity against enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs). These enzymes are implicated in various pathological processes, including autoimmune diseases and leukemias. By leveraging the structural flexibility of piperidine and the modulating effects of fluorine atoms, researchers aim to develop next-generation inhibitors that outperform existing therapies.
The synthesis of 4-(Difluoromethoxy)piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include nucleophilic substitution reactions to introduce the difluoromethoxy group onto the piperidine ring, followed by salt formation with hydrochloric acid to enhance stability and solubility. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In terms of biological activity, preliminary studies suggest that 4-(Difluoromethoxy)piperidine hydrochloride demonstrates inhibitory effects on certain enzymes relevant to inflammation and immune regulation. The compound's ability to interact with biological targets may be attributed to its optimized steric and electronic properties. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The pharmaceutical industry has shown increasing interest in fluorinated heterocycles due to their versatility in drug design. 4-(Difluoromethoxy)piperidine hydrochloride exemplifies how structural modifications can lead to compounds with enhanced pharmacological properties. Its incorporation into drug candidates could pave the way for innovative treatments targeting a wide range of diseases.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications. The development pipeline for 4-(Difluoromethoxy)piperidine hydrochloride includes preclinical studies aimed at evaluating its safety profile, pharmacokinetics, and efficacy in animal models. These efforts are critical steps toward advancing this compound into human trials and ultimately contributing to patient care.
The broader impact of such compounds on drug discovery underscores the importance of continued innovation in synthetic chemistry and molecular design. By exploring novel scaffolds like 4-(Difluoromethoxy)piperidine hydrochloride, scientists can uncover new therapeutic avenues that address unmet medical needs. The integration of computational modeling and high-throughput screening techniques will further accelerate the identification of promising drug candidates derived from this class of compounds.
1630907-16-2 (4-(Difluoromethoxy)piperidine hydrochloride) Related Products
- 1612172-50-5(4-(Trifluoromethoxy)piperidine hydrochloride)
- 1206984-05-5(4-(trifluoromethoxy)piperidine)
- 1240528-91-9(3-(difluoromethoxy)piperidine)
- 1638744-82-7((3R)-3-(difluoromethoxy)piperidine;hydrochloride)
- 1147107-39-8(4-(Difluoromethoxy)piperidine)
- 1638772-02-7(3-(difluoromethoxy)piperidine hydrochloride)
- 1310684-89-9(3-(trifluoromethoxy)piperidine hydrochloride)
- 1604353-17-4((3S)-3-(difluoromethoxy)piperidine)
- 1638744-46-3((3S)-3-(difluoromethoxy)piperidine;hydrochloride)
- 1638772-00-5(3-(Difluoromethoxy)pyrrolidine hydrochloride)